molecular formula C10H14N2O2 B12850133 2-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid

2-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid

Cat. No.: B12850133
M. Wt: 194.23 g/mol
InChI Key: OSKLGNVEMQPSPX-UHFFFAOYSA-N
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Description

2-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique imidazo[1,2-a]pyridine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 2-amino pyridine with suitable aldehydes or ketones, followed by cyclization and functional group modifications . The reaction conditions often include refluxing in ethanol or other suitable solvents, with catalysts such as sulfuric acid or acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety, which can influence its reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-(8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid

InChI

InChI=1S/C10H14N2O2/c1-7-3-2-4-12-6-8(5-9(13)14)11-10(7)12/h6-7H,2-5H2,1H3,(H,13,14)

InChI Key

OSKLGNVEMQPSPX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN2C1=NC(=C2)CC(=O)O

Origin of Product

United States

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